Home > Products > Screening Compounds P93108 > Flurithromycin ethyl succinate
Flurithromycin ethyl succinate - 82730-23-2

Flurithromycin ethyl succinate

Catalog Number: EVT-10958452
CAS Number: 82730-23-2
Molecular Formula: C43H74FNO16
Molecular Weight: 880.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flurithromycin ethyl succinate is a novel macrolide antibiotic derived from the parent compound flurithromycin. It is primarily utilized in the treatment of various bacterial infections, particularly those affecting the respiratory tract and oral cavity. The compound is characterized by its unique molecular structure, which enhances its pharmacological properties compared to other macrolides.

Source and Classification

Flurithromycin ethyl succinate is classified under macrolide antibiotics, a group known for their efficacy against Gram-positive bacteria and some Gram-negative bacteria. This compound is synthesized as an ethyl succinate salt, which improves its solubility and bioavailability compared to its parent compound. The chemical formula for flurithromycin ethyl succinate is C37H66FNO13C_{37}H_{66}FNO_{13} with a CAS registry number of 82730-23-2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of flurithromycin ethyl succinate involves several steps, primarily focusing on the modification of the flurithromycin backbone. The process typically includes:

  1. Preparation of Flurithromycin: The precursor compound is obtained through fermentation processes involving Streptomyces species.
  2. Esterification: Flurithromycin undergoes esterification with succinic anhydride to form the ethyl succinate derivative. This step enhances the solubility and stability of the antibiotic.
  3. Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and degradation products .
Molecular Structure Analysis

Structure and Data

Flurithromycin ethyl succinate features a large macrocyclic lactone ring typical of macrolide antibiotics, with additional functional groups that enhance its activity. The molecular structure includes:

  • A 14-membered lactone ring.
  • Two deoxy sugars attached via glycosidic linkages.
  • A fluorinated side chain that contributes to its antibacterial properties.

The structural characterization of flurithromycin ethyl succinate has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) .

Chemical Reactions Analysis

Reactions and Technical Details

Flurithromycin ethyl succinate can undergo various chemical reactions typical for macrolides, including:

  1. Hydrolysis: In acidic or basic environments, flurithromycin ethyl succinate may hydrolyze to yield degradation products. Studies have shown that it exhibits good stability in solid form but degrades in solution under extreme pH conditions .
  2. Complexation: The antibiotic can form complexes with metal ions, which may affect its bioavailability and efficacy.
  3. Metabolic Reactions: In vivo studies indicate that flurithromycin is metabolized primarily in the liver, leading to various metabolites that may retain some antibacterial activity .
Mechanism of Action

Process and Data

Flurithromycin ethyl succinate exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The mechanism involves:

  • Binding to the 50S Ribosomal Subunit: Flurithromycin binds specifically to the 50S ribosomal subunit, preventing peptide bond formation during translation.
  • Inhibition of Ribosomal Assembly: It disrupts the assembly of ribosomal subunits, further inhibiting bacterial growth.

The compound has demonstrated an inhibitory concentration (IC50) value for protein synthesis at approximately 6 micrograms per milliliter . This mechanism is similar to other macrolides but is enhanced due to structural modifications that improve binding affinity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flurithromycin ethyl succinate exhibits distinct physical and chemical properties:

Other relevant data include melting point ranges and specific optical rotation values that confirm its purity and identity.

Applications

Scientific Uses

Flurithromycin ethyl succinate has several applications in medicine:

  1. Treatment of Bacterial Infections: It is primarily used for treating respiratory tract infections, oral infections, and other bacterial diseases.
  2. Research Applications: Due to its unique mechanism of action, it serves as a model compound for studying ribosomal function and antibiotic resistance mechanisms in bacteria.
  3. Pharmaceutical Development: Ongoing research aims to explore its potential in combination therapies or as a template for developing new antibiotics with enhanced efficacy against resistant strains .
Introduction: Contextualizing Flurithromycin Ethyl Succinate

Historical Development of Second-Generation Macrolides

The discovery of erythromycin in 1952 from Streptomyces erythreus (reclassified as Saccharopolyspora erythraea) marked a pivotal advancement in antibiotic therapy, particularly for penicillin-allergic patients [1] [8]. Despite its broad-spectrum activity against Gram-positive bacteria and some atypical pathogens, erythromycin exhibited significant limitations:

  • Chemical Instability: Rapid degradation under gastric acid conditions, forming inactive anhydro and 6,9-hemiketal derivatives, necessitating enteric coating [1].
  • Pharmacokinetic Deficiencies: Poor oral bioavailability, short half-life requiring frequent dosing, and gastrointestinal side effects [1] [6].

These shortcomings catalyzed efforts to develop semi-synthetic derivatives, leading to the second-generation macrolides in the 1980s. Key innovations included modifications at the C6 hydroxyl and C9 carbonyl positions to prevent acid-catalyzed inactivation [1]. Flurithromycin emerged during this era as an (8,S)-8-fluoro derivative of erythromycin, isolated from a blocked mutant of Streptomyces erythraeus (ATCC 31772) [3]. Simultaneously, derivatives like clarithromycin (6-O-methylation) and azithromycin (15-membered ring expansion) were developed, collectively addressing acid stability and pharmacokinetics while establishing a therapeutic niche for respiratory infections [1] [6].

Table 1: Comparative Structural Features of Key Second-Generation Macrolides

AntibioticCore ModificationAcid StabilityBioavailability
ErythromycinNone (natural compound)Low~25%
FlurithromycinC-8 FluorinationHighImproved vs. erythromycin
ClarithromycinC-6 MethylationModerate~50%
Azithromycin15-membered ring (methyl-aza substitution)High~37%
RoxithromycinC-9 oxime modificationHigh>70%

Rationale for Fluorination in Macrolide Antibiotics

The strategic incorporation of fluorine into organic pharmaceuticals exploits its unique physicochemical properties: high electronegativity (3.98 Pauling scale), small atomic radius (van der Waals radius ~1.47 Å), and strong carbon-fluorine bond energy (485 kJ/mol) [9]. In macrolide design, fluorine substitution serves dual purposes:

  • Acid Stability Enhancement: The introduction of fluorine at the C-8 position of flurithromycin creates a steric and electronic barrier preventing the acid-catalyzed nucleophilic attack by the C-9 carbonyl on the C-6 hydroxyl, a degradation pathway plaguing erythromycin [1] [3]. This modification stabilizes the molecule throughout the gastrointestinal transit, enabling reliable oral absorption without enteric coating.
  • Biological Activity Modulation: Fluorine’s electron-withdrawing effect subtly alters the electronic environment of the macrolide ring, potentially enhancing ribosomal binding affinity. In vitro studies confirm flurithromycin retains potent activity against Streptococcus pneumoniae (MIC: 0.0015–0.006 µg/ml) and Haemophilus influenzae (MIC: 0.012–0.4 µg/ml), with efficacy increasing under alkaline pH conditions conducive to its non-ionized form [3] [7]. Crucially, the fluorine atom does not inherently confer resistance circumvention but contributes to overall pharmacokinetic optimization [1] [9].

The biological impact of fluorination extends beyond stability. Flurithromycin's fluorine atom enhances lipophilicity (measured by log P), promoting improved tissue penetration compared to erythromycin. This property is particularly advantageous for targeting intracellular pathogens residing within phagocytes or epithelial cells, a therapeutic challenge for less lipophilic antibiotics [3] [4].

Table 2: Impact of C-8 Fluorination on Flurithromycin's Properties vs. Erythromycin

PropertyErythromycinFlurithromycinBiological Consequence
Acid Degradation RateHigh (t½ minutes)Markedly ReducedImproved oral bioavailability
Lipophilicity (Log P)~2.5IncreasedEnhanced tissue penetration & cellular uptake
MIC90 S. pneumoniae~0.03 µg/ml≤0.006 µg/mlPotentiated activity against key respiratory pathogens
pH DependencySignificant activity loss at low pHReduced pH sensitivityMore reliable activity in diverse infection microenvironments

Flurithromycin Ethyl Succinate: Prodrug Strategy and Therapeutic Niche

Flurithromycin ethyl succinate exemplifies a targeted prodrug strategy designed to overcome the inherent hydrophilicity and potential bitterness of the parent macrolide. The chemical modification involves esterification of the C-2' hydroxyl group on the desosamine sugar with ethyl succinate [4] [5]. This transformation confers critical advantages:

  • Enhanced Lipophilicity: The ethyl succinate moiety increases the molecule's overall hydrophobicity, facilitating passive diffusion across intestinal epithelial membranes. This results in higher and more consistent oral absorption compared to unmodified flurithromycin [4].
  • Taste Masking: The prodrug significantly reduces the bitter taste associated with the parent compound, improving patient compliance, particularly in pediatric suspensions [4] [8].
  • Controlled Activation: Esterases in the intestinal mucosa and systemic circulation hydrolyze the ethyl succinate linkage, regenerating active flurithromycin in vivo. This enzymatic cleavage ensures targeted delivery of the active moiety to systemic circulation and infection sites [4] [5].

Flurithromycin ethyl succinate occupies a specific therapeutic niche within the macrolide class. Its spectrum aligns with community-acquired respiratory pathogens (Streptococcus pneumoniae, Moraxella catarrhalis, Haemophilus influenzae, and atypical organisms like Mycoplasma pneumoniae), making it suitable for treating bronchitis, pneumonia, and sinusitis [3] [4] [7]. Clinical studies demonstrate efficacy in lower respiratory tract infections, with bacteriological eradication rates reaching 80.2% and satisfactory clinical response (cure + improvement) in 81.9% of patients [4]. While its clinical adoption remains more regional compared to azithromycin or clarithromycin, it represents an important option within the macrolide arsenal, particularly where fluorinated derivatives offer stability advantages.

The prodrug’s design aligns with broader trends in antibiotic optimization. While nanoparticle-encapsulated fluorinated prodrugs represent cutting-edge approaches for hydrophilic drugs like danshensu [2], flurithromycin ethyl succinate employs simpler, metabolically labile esterification – a proven strategy balancing synthetic feasibility with biological efficacy. Its success underscores the continued relevance of chemical derivatization in enhancing established antibiotic scaffolds.

Figure: Metabolic Activation Pathway of Flurithromycin Ethyl Succinate

Flurithromycin Ethyl Succinate (Prodrug, Lipophilic)  │  │ Oral Administration  ↓  Intestinal Absorption (Passive Diffusion)  │  │ Systemic/Esterase Hydrolysis  ↓  Flurithromycin (Active Drug) → Binds 50S Ribosomal Subunit → Inhibits Protein Synthesis  

Properties

CAS Number

82730-23-2

Product Name

Flurithromycin ethyl succinate

IUPAC Name

4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate

Molecular Formula

C43H74FNO16

Molecular Weight

880.0 g/mol

InChI

InChI=1S/C43H74FNO16/c1-15-28-43(11,53)35(49)25(6)34(48)40(8,44)21-41(9,52)37(23(4)32(24(5)38(51)58-28)60-31-20-42(10,54-14)36(50)26(7)57-31)61-39-33(27(45(12)13)19-22(3)56-39)59-30(47)18-17-29(46)55-16-2/h22-28,31-33,35-37,39,49-50,52-53H,15-21H2,1-14H3/t22-,23+,24-,25+,26+,27+,28-,31+,32+,33-,35-,36+,37-,39+,40+,41-,42-,43-/m1/s1

InChI Key

GFIQERTUSVTTRE-HCTDEEJFSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.